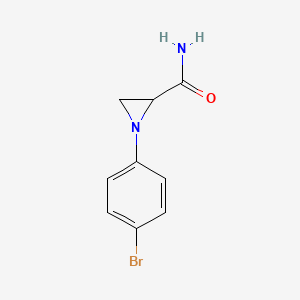
1-(4-Bromophenyl)aziridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)aziridine-2-carboxamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 4-bromo-N-chloroacetylaniline This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)aziridine-2-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The bromine atom on the phenyl ring can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.
Bases: Sodium hydroxide or potassium carbonate can be used to facilitate ring-opening and substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Substituted Phenyl Derivatives: Substitution of the bromine atom can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)aziridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate thiol groups on cancer cell surface proteins.
Biological Research: The compound is used to study protein disulfide isomerases (PDIs) and their role in cancer cell biology.
Chemical Synthesis: It serves as a building block for the synthesis of more complex nitrogen-containing compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)aziridine-2-carboxamide involves the alkylation of thiol groups on proteins. This alkylation can inhibit the function of protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins. Inhibition of PDIs can disrupt the proper folding of proteins, leading to cell death, particularly in cancer cells where PDIs are overexpressed .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylates: Used as precursors for the synthesis of amino acid derivatives.
2-Aziridinyl Ketones: Valuable building blocks for the synthesis of various nitrogen-containing compounds.
Uniqueness
1-(4-Bromophenyl)aziridine-2-carboxamide is unique due to the presence of the bromine atom on the phenyl ring, which can undergo further functionalization. Additionally, the combination of the aziridine ring and the carboxamide group provides a versatile scaffold for the development of new compounds with potential biological activity.
Propiedades
Número CAS |
933453-54-4 |
|---|---|
Fórmula molecular |
C9H9BrN2O |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13) |
Clave InChI |
LLGRJHLBBNYFEF-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1C2=CC=C(C=C2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


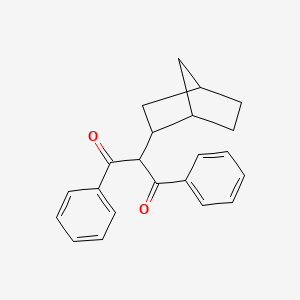

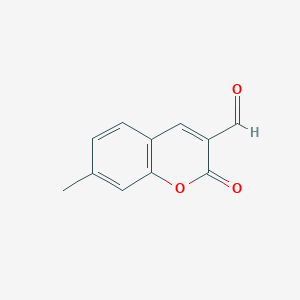
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
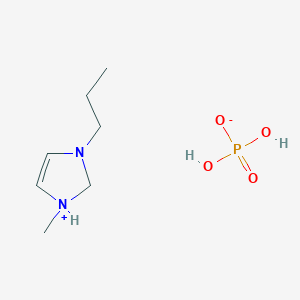
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
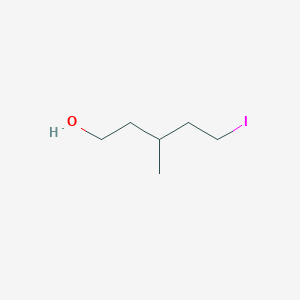
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
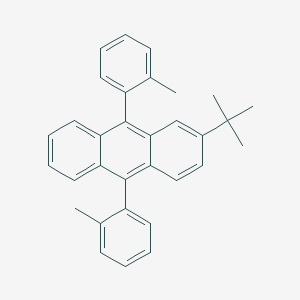

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)


